Isopyrimol

CAS No.: 55283-69-7

Cat. No.: VC3877955

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55283-69-7 |

|---|---|

| Molecular Formula | C14H15ClN2O |

| Molecular Weight | 262.73 g/mol |

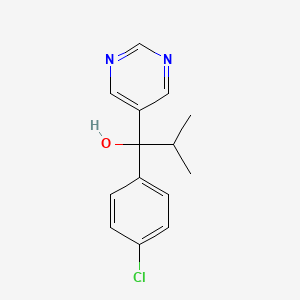

| IUPAC Name | 1-(4-chlorophenyl)-2-methyl-1-pyrimidin-5-ylpropan-1-ol |

| Standard InChI | InChI=1S/C14H15ClN2O/c1-10(2)14(18,12-7-16-9-17-8-12)11-3-5-13(15)6-4-11/h3-10,18H,1-2H3 |

| Standard InChI Key | RKLCNSACPVMCDV-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)(C2=CN=CN=C2)O |

| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)(C2=CN=CN=C2)O |

Introduction

Chemical Identity and Structural Features

Isopyrimol is a secondary alcohol derivative with a chlorinated aromatic backbone. Its IUPAC name remains unspecified in available literature, but its structural attributes are defined by the following descriptors:

Table 1: Molecular Identity of Isopyrimol

| Property | Value |

|---|---|

| CAS Registry Number | 55283-69-7 |

| Molecular Formula | |

| Molecular Weight | 262.73469 g/mol |

| SMILES Notation | Clc1ccc(cc1)C@@(C(C)C)c2nc[nH]c2 |

| InChI Key | InChI=1S/C14H15ClN2O/c1-10(2)14(18,12-7-16-9-17-8-12)11-3-5-13(15)6-4-11/h3-10,18H,1-2H3 |

The compound’s stereochemistry includes a chiral center, as indicated by the @ symbol in its SMILES notation, suggesting potential enantiomeric activity. The presence of chlorine and nitrogen atoms within its aromatic and heterocyclic moieties underscores its reactivity in biological systems .

Physicochemical Properties

Isopyrimol’s physical and chemical properties are inferred from computational models and sparse experimental data. Key parameters include:

Table 2: Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| AlogP (Lipophilicity) | 2.771 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 46.01 Ų |

| Molecular Surface Area | 261.6 Ų |

The AlogP value of 2.771 indicates moderate lipophilicity, suggesting favorable membrane permeability. A polar surface area of 46.01 Ų aligns with compounds capable of moderate solubility in aqueous media, though experimental validation is lacking. The compound’s stability under standard conditions (e.g., temperature, pH) remains uncharacterized .

Structural and Electronic Characteristics

The molecular structure of isopyrimol combines a chlorobenzene ring with a substituted pyrimidine moiety. Key features include:

-

Chlorine Substituent: Positioned para to the hydroxyl group, likely influencing electronic distribution and intermolecular interactions.

-

Pyrimidine Ring: A six-membered heterocycle with two nitrogen atoms, contributing to potential hydrogen bonding and π-π stacking interactions.

-

Chiral Center: The stereochemistry at the hydroxyl-bearing carbon may dictate enantioselective interactions in biological systems.

Computational models predict a distorted octahedral geometry around the hydroxyl group, though crystallographic data are absent. The chlorine atom’s electronegativity likely polarizes the aromatic ring, enhancing electrophilic reactivity at specific positions .

Research Gaps and Future Directions

Current data on isopyrimol are insufficient to fully characterize its toxicological, environmental, or synthetic profiles. Critical research priorities include:

Table 3: Key Research Deficiencies

| Area of Study | Specific Needs |

|---|---|

| Synthesis | Optimized synthetic routes and yield improvements. |

| Toxicology | Acute/chronic toxicity assays in model organisms. |

| Environmental Fate | Degradation pathways and bioaccumulation potential. |

| Mechanistic Studies | Target identification and molecular docking analyses. |

The absence of peer-reviewed studies on isopyrimol underscores the need for collaborative efforts between academic and industrial entities to explore its utility and risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume